molecular formula C12H22N2O4 B6588503 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid CAS No. 889941-65-5

4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid

Cat. No.: B6588503
CAS No.: 889941-65-5
M. Wt: 258.3
InChI Key:
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Description

4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid: is a chemical compound that belongs to the class of azepane derivatives. It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Safety and Hazards

As with any chemical, proper safety precautions should be taken when handling this compound. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed safety and hazard information .

Future Directions

The future directions for the use of this compound would likely involve its use as an intermediate in the synthesis of more complex molecules, possibly for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method is to react the corresponding azepane derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is involved in the preparation of peptide foldamers and other bioactive compounds .

Biology and Medicine: The compound is used in the development of inhibitors for enzymes such as SIRT2 and antagonists for receptors like melanin-concentrating hormone receptor 1 and bradykinin hB2 receptor

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and intermediates. Its unique structure allows for the exploration of new chemical spaces and the development of novel therapeutics.

Comparison with Similar Compounds

  • 4-amino-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
  • 4-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
  • 4-amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid

Comparison: Compared to these similar compounds, 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid has a larger ring size (seven-membered azepane ring) which can influence its reactivity and steric properties. This unique structural feature allows for different conformational flexibility and potential interactions in biological systems, making it a valuable compound in both synthetic and medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid involves the protection of the amine group, followed by the introduction of the carboxylic acid group and deprotection of the amine group.", "Starting Materials": [ "4-aminocaprolactam", "tert-butyl chloroformate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group: 4-aminocaprolactam is reacted with tert-butyl chloroformate in the presence of sodium hydroxide to form 4-amino-1-[(tert-butoxy)carbonyl]azepane.", "Introduction of the carboxylic acid group: 4-amino-1-[(tert-butoxy)carbonyl]azepane is then reacted with hydrochloric acid to form 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid.", "Deprotection of the amine group: The tert-butoxy group is removed from the amine group using hydrochloric acid to yield the final product, 4-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid." ] }

CAS No.

889941-65-5

Molecular Formula

C12H22N2O4

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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